

Application Notes and Protocols for the Quantification of (S)-(-)-Pantoprazole Sodium Salt

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Compound of Interest

Compound Name: (S)-(-)-Pantoprazole Sodium Salt

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These application notes provide detailed methodologies for the quantitative analysis of **(S)-(-)-Pantoprazole Sodium Salt**, a widely used proton pump inhibitor. The following protocols for High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are designed to ensure accurate and precise quantification in bulk drug substances and pharmaceutical formulations.

Chiral High-Performance Liquid Chromatography (HPLC) Method

This stability-indicating HPLC method is designed for the determination of the chiral purity of (S)-(-)-Pantoprazole Sodium, allowing for the separation and quantification of both the (S)- and (R)-enantiomers.

Experimental Protocol

Chromatographic Conditions:

Parameter	Value
Column	Chiralcel OJ-RH (4.6 mm x 150 mm, 5 μ m)[1]
Mobile Phase	10mM Sodium perchlorate buffer and Acetonitrile (75:25 v/v)[1]
Flow Rate	0.5 mL/min[1]
Column Temperature	25°C[1]
Injection Volume	10 μ L[1]
Detection Wavelength	290 nm[1]
Diluent	Mobile Phase[1]

Preparation of Solutions:

- Standard Stock Solution (S)-(-)-Pantoprazole: Accurately weigh and dissolve an appropriate amount of (S)-(-)-Pantoprazole Sodium reference standard in the diluent to obtain a known concentration.
- Standard Stock Solution (R)-(+)-Pantoprazole: Accurately weigh and dissolve an appropriate amount of (R)-(+)-Pantoprazole Sodium reference standard in the diluent to obtain a known concentration.
- System Suitability Solution: Mix aliquots of the (S)-(-)-Pantoprazole and (R)-(+)-Pantoprazole stock solutions to obtain a solution containing both enantiomers.
- Sample Preparation (Capsule Dosage Form):
 - Accurately weigh the contents of not fewer than 20 capsules to determine the average weight.
 - Take a portion of the powdered capsule content equivalent to a target concentration of (S)-(-)-Pantoprazole and transfer it to a suitable volumetric flask.
 - Add a portion of the diluent, sonicate to dissolve, and then dilute to the mark with the diluent.

- Filter the solution through a 0.45 µm syringe filter before injection.[1]

Analysis Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the diluent (as a blank) to ensure no interfering peaks are present.
- Inject the system suitability solution to verify the resolution between the two enantiomers and other system suitability parameters. The retention times for (S)-(-)-Pantoprazole and (R)-(+)-Pantoprazole are expected to be approximately 14.7 min and 17.4 min, respectively[1].
- Inject the standard solutions to determine the response factor for each enantiomer.
- Inject the sample solutions.
- Calculate the concentration of (S)-(-)-Pantoprazole Sodium and any R-enantiomer impurity in the sample using the peak areas obtained from the chromatograms.

Method Validation Summary

The following table summarizes the validation parameters for the chiral HPLC method.

Validation Parameter	Result
Linearity Range	5.0 - 5000.0 µg/L (for each enantiomer in plasma)[2]
Correlation Coefficient (r ²)	> 0.999[3]
Accuracy (% Recovery)	97.03% to 101.86%[2]
Precision (% RSD)	< 10% (Intra- and Inter-day)[2]
Limit of Detection (LOD)	0.2 µg/mL for R-(+)-pantoprazole[3]
Limit of Quantification (LOQ)	5.0 µg/L[2] / 0.5 µg/mL for R-(+)-pantoprazole[3]

Experimental Workflow: Chiral HPLC Analysis



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Caption: Workflow for the chiral HPLC analysis of (S)-(-)-Pantoprazole Sodium.

UV-Vis Spectrophotometric Method

This method is suitable for the quantification of total pantoprazole sodium in bulk and solid dosage forms. Note: This method does not differentiate between the (S)- and (R)-enantiomers. It quantifies the total amount of pantoprazole present.

Experimental Protocol

Instrumental Conditions:

Parameter	Value
Spectrophotometer	UV-Vis Double Beam Spectrophotometer
Wavelength (λ_{max})	290 nm ^[4]
Solvent/Blank	Distilled Water ^[4] or 0.1N NaOH ^[5]
Cuvette	1 cm quartz cells

Preparation of Solutions:

- **Standard Stock Solution:** Accurately weigh about 20 mg of (S)-(-)-Pantoprazole Sodium reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent to get a concentration of 200 µg/mL.^[4]
- **Working Standard Solutions:** From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 5-35 µg/mL.^[4]

- Sample Preparation (Tablet Dosage Form):
 - Weigh and finely powder 20 tablets.
 - Accurately weigh a portion of the powder equivalent to 20 mg of pantoprazole and transfer it to a 100 mL volumetric flask.
 - Add about 70 mL of the solvent, sonicate for 15 minutes, and then dilute to the mark.
 - Filter the solution through a suitable filter paper.
 - Further dilute an aliquot of the filtrate to obtain a final concentration within the calibration range.

Analysis Procedure:

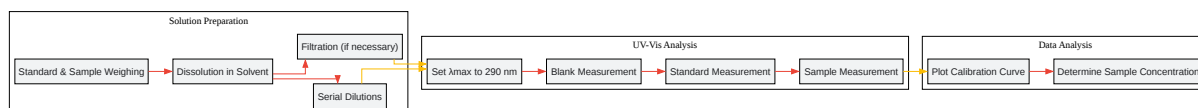
- Set the spectrophotometer to zero using the solvent as a blank.
- Measure the absorbance of the working standard solutions at 290 nm.
- Plot a calibration curve of absorbance versus concentration.
- Measure the absorbance of the sample solution at 290 nm.
- Determine the concentration of pantoprazole in the sample solution from the calibration curve.

Method Validation Summary

The following table summarizes the validation parameters for the UV-Vis spectrophotometric method.

Validation Parameter	Result
Linearity Range	5-35 µg/mL[2][4]
Correlation Coefficient (r^2)	0.999[5]
Accuracy (% Recovery)	99.20-101.21%[2]
Precision (% RSD)	< 1%[2]
Limit of Detection (LOD)	0.989 µg/mL[2]
Limit of Quantification (LOQ)	1.954 µg/mL[2]

Experimental Workflow: UV-Vis Spectrophotometric Analysis



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Caption: Workflow for the UV-Vis spectrophotometric analysis of Pantoprazole Sodium.

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References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Chiral Separation and Pharmacokinetics of Enantiomers of Pantoprazole Sodium in Rat Plasma by HPLC-MS/MS [zpxb.xml-journal.net]
- 3. researchgate.net [researchgate.net]
- 4. ijper.org [ijper.org]
- 5. rjpdft.com [rjpdft.com]
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